4-(Benzylthio)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
51290-78-9 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 |
InChI Key |
WHHDQCXCEKZXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylthio Pyridine and Its Derivatives
Direct Synthesis Routes for 4-(Benzylthio)pyridine
Direct methods for the preparation of this compound primarily involve the formation of the thioether linkage at the C4 position of the pyridine (B92270) ring.
Nucleophilic Aromatic Substitution Strategies (e.g., reaction of 4-chloropyridine (B1293800) with benzyl (B1604629) mercaptan)
A traditional and straightforward approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halopyridine, such as 4-chloropyridine, with benzyl mercaptan (phenylmethanethiol). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion which then displaces the halide from the pyridine ring.
The pyridine ring's nitrogen atom makes the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack. libretexts.orgnih.gov The presence of a good leaving group, like a halide, at the 4-position facilitates this substitution. libretexts.org While effective, this method can be limited by the availability of the requisite halogenated precursors. nih.gov The reactivity of halopyridines in SNAr reactions can be significantly enhanced by converting the pyridine to a pyridinium (B92312) salt, which greatly increases the electrophilicity of the ring. google.com
| Reactants | Conditions | Product | Yield |
| 4-Chloropyridine, Benzyl Mercaptan | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | This compound | Varies |
| 4-Bromopyridine, Benzyl Mercaptan | Base, Solvent | This compound | Varies |
Phosphonium (B103445) Ion Coupling Reactions for Heteroaryl Thioether Formation
A more recent and versatile method for the formation of heteroaryl thioethers involves the use of phosphonium salts. nih.gov In this approach, the pyridine is first activated by converting it into a pyridylphosphonium salt. This salt then serves as an excellent electrophile for coupling with a thiolate nucleophile, such as that derived from benzyl mercaptan.
This strategy offers a significant advantage as it provides a predictable and selective route to 4-substituted pyridines. nih.gov The phosphonium salt acts as a versatile handle, enabling the formation of C-S bonds under mild conditions. acs.org This method is particularly useful for the late-stage functionalization of complex molecules, where traditional cross-coupling or SNAr reactions might not be feasible. nih.gov
| Pyridine Derivative | Activating Agent | Thiol | Product |
| Pyridine | Ph₃P, Tf₂O | Benzyl Mercaptan | This compound |
| Substituted Pyridines | Various Phosphines | Benzyl Mercaptan | Substituted 4-(Benzylthio)pyridines |
Base-Mediated Thiolation Approaches
Base-mediated methods provide another avenue for the synthesis of this compound. These approaches can involve the direct C-H functionalization of the pyridine ring, although this is often challenging due to the inherent electronic properties of pyridine. researchgate.net More commonly, a pre-functionalized pyridine is used. For instance, a pyridine activated with a suitable leaving group can react with a thiol in the presence of a base. d-nb.info The choice of base and solvent can be critical in directing the regioselectivity of the reaction. d-nb.info
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound can be achieved by introducing substituents onto the pyridine ring either before or after the formation of the thioether linkage.
Derivatization of the Pyridine Ring
Halogenated derivatives of this compound are valuable intermediates for further functionalization. One approach involves starting with a polyhalogenated pyridine, such as pentachloropyridine (B147404). The reaction of pentachloropyridine with benzyl mercaptan can lead to the substitution of one or more chlorine atoms. The regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the nucleophile. For instance, soft nucleophiles like thiols tend to attack the 4-position of perchlorinated pyridines.
A specific example is the synthesis of 4-(benzylthio)-2,3,5,6-tetrachloropyridine. This compound can be prepared by reacting 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) with benzyl mercaptan in the presence of a base like potassium carbonate. In this case, the more reactive iodine atom at the 4-position is selectively displaced by the sulfur nucleophile.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,3,5,6-Tetrachloro-4-iodopyridine | Benzyl Mercaptan, K₂CO₃ | 4-(Benzylthio)-2,3,5,6-tetrachloropyridine | 50% |
This table summarizes the synthesis of a halogenated derivative of this compound.
Functionalization with Amino and Sulfonamide Groups
The introduction of amino and sulfonamide groups onto the this compound scaffold is a key strategy for creating derivatives with potential biological applications.
One approach involves the synthesis of 2-amino-6-(benzylthio)-4-arylpyridine-3,5-dicarbonitriles. This is achieved through a one-pot condensation reaction of an aldehyde, malononitrile, and a thiol (in this case, benzyl mercaptan) in the presence of a catalyst like borax. rsc.orgresearchgate.net For instance, the reaction of 4-bromobenzaldehyde, malononitrile, and benzyl mercaptan yields 2-Amino-6-(benzylthio)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile. rsc.org
Another significant class of derivatives is the sulfonamides. Novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives have been synthesized. nih.gov The synthesis starts with the reaction of 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide with benzyl mercaptan. nih.gov This reaction's yield can be significantly improved by using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in an acetonitrile/water mixture. nih.gov The resulting sulfonamides can be further N-acylated using carbodiimide-mediated coupling with various aromatic carboxylic acids. nih.gov
Furthermore, 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been prepared through a multi-step process starting from 4-chloropyridine-3-sulfonamide. nih.gov This involves the synthesis of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted to the desired 1,2,4-triazole (B32235) derivatives using hydrazine (B178648) hydrate. nih.gov
| Starting Material | Reagents | Product | Reference |
| 4-bromobenzaldehyde, malononitrile, benzyl mercaptan | Borax | 2-Amino-6-(benzylthio)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | rsc.org |
| 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide, benzyl mercaptan | K2CO3, TBAB | 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | nih.gov |
| 4-chloropyridine-3-sulfonamide | 1. N′-cyano...carbamimidothioates 2. Hydrazine hydrate | 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | nih.gov |
Pyridine Ring Closure Reactions Involving Benzylthio Moieties
The construction of the pyridine ring itself, incorporating a benzylthio group, is a fundamental synthetic strategy. A notable method is a borax-catalyzed one-pot domino reaction. rsc.orgresearchgate.net This involves the condensation of an aldehyde, malononitrile, and an aromatic or aliphatic thiol. rsc.org This approach allows for the synthesis of highly functionalized pyridines, such as 2-amino-4-(aryl)-6-(benzylthio)-3,5-pyridinedicarbonitriles, under reflux conditions in ethanol. rsc.orgrsc.org This method is advantageous due to its operational simplicity, high yields, and the ability to generate a diverse range of derivatives. researchgate.net
Modifications of the Benzyl Moiety (e.g., substituted benzyl halides)
The synthesis of this compound derivatives can be readily achieved by modifying the benzyl group, typically through the reaction of a pyridine thiol or its precursor with various substituted benzyl halides. This allows for the introduction of a wide range of functional groups onto the benzyl ring, enabling the exploration of structure-activity relationships.
For example, 4-(substituted benzylsulfanyl)pyridine-2-carboxamides are synthesized in a three-step process starting from 4-chloropyridine-2-carboxylic acid and substituted benzyl thiols. researchgate.net The initial step involves the nucleophilic substitution of the chlorine atom by the substituted benzyl thiol. researchgate.net This method has been used to prepare a series of derivatives with substituents such as chloro, fluoro, bromo, methyl, trifluoromethyl, cyano, and methoxy (B1213986) on the benzyl ring. researchgate.net However, for derivatives with nitro groups, an alternative route involving the hydrolysis of sulfide-nitriles is employed. researchgate.net
Similarly, the synthesis of 2-(benzylthio)pyrimidine derivatives involves the condensation of 2-thiopyrimidines with substituted benzyl halides in the presence of a base. scirp.org This approach has been used to create a library of compounds for biological screening. scirp.org
Integration into Fused Heterocyclic Systems (e.g., Pyrimidine (B1678525) and Triazole scaffolds)
The this compound scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems, such as those containing pyrimidine and triazole rings. These fused systems are of interest due to their diverse biological activities.
Microwave-assisted solid-phase synthesis has been effectively used to prepare 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones. nih.gov This method significantly reduces reaction times compared to conventional heating. nih.gov
The 1,2,4-triazole moiety is frequently integrated with the benzylthio pyridine structure. For instance, 2-(benzylthio)-6-phenyl-4H-imidazo[1,2-b] rsc.orgnih.govCurrent time information in Bangalore, IN.-triazoles can be synthesized through a one-pot process. researchgate.net The amino group on the 4H-1,2,4-triazole ring provides a versatile handle for the construction of fused systems. researchgate.net The synthesis of 3-benzylthio-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles is achieved by reacting the corresponding triazole thiol with benzyl chlorides in an ethanolic sodium hydroxide (B78521) solution. semanticscholar.org
Furthermore, the synthesis of various fused heterocycles starting from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols often involves reactions with benzyl halides to introduce the benzylthio group before subsequent cyclization reactions to form fused systems like triazolothiadiazoles. nih.gov
Advanced Synthetic Strategies and Green Chemistry Approaches
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of this compound derivatives and related heterocyclic systems. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net
A notable application is the solid-phase synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones, where microwave irradiation reduced the reaction time from several days to just 80 minutes. nih.govugr.es Similarly, the synthesis of thioethers containing a 1,2,4-triazole moiety, including benzylthio derivatives, has been successfully carried out using microwave irradiation in a NaOH/DMF/H2O system. mdpi.com This method has also been applied to the synthesis of various pyridine-derived Schiff bases and 2-propylquinoline-4-carbohydrazide (B4263686) derivatives, highlighting its broad applicability in heterocyclic chemistry. researchgate.netarabjchem.org
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |
| Synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones | Several days | 80 minutes | nih.gov |
| Synthesis of N′-(4-Chlorobenzylidene)-2-propylquinoline-4-carbohydrazide | Not specified | 1 minute | arabjchem.org |
| Synthesis of N′-(4-Ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide | Not specified | 3 minutes | arabjchem.org |
Catalytic Approaches in this compound Synthesis (e.g., Borax catalysis)
The use of catalysts, particularly those that are environmentally benign, is a key aspect of modern synthetic chemistry. Borax, an inexpensive and naturally occurring mineral, has been shown to be a highly efficient catalyst for the synthesis of functionalized pyridines, including those with benzylthio substituents. rsc.orgresearchgate.net
The borax-catalyzed domino reaction for synthesizing 2-amino-4-(aryl)-6-(alkyl or aryl)-3,5-pyridinedicarbonitriles proceeds through a one-pot condensation of an aldehyde, malononitrile, and a thiol. rsc.orgrsc.org This method offers several advantages, including high yields, operational simplicity, short reaction times, and no need for column chromatography for purification. researchgate.net The reaction is typically carried out under reflux conditions in ethanol. rsc.orgrsc.org This catalytic protocol provides a green and efficient route to a wide array of structurally diverse and biologically relevant pyridine derivatives. researchgate.net
Multicomponent Reactions (MCRs) Incorporating this compound Synthons
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy in organic synthesis. These reactions are valued for their atom economy, reduction in the number of purification steps, and ability to rapidly generate complex molecular architectures from simple precursors. jst.go.jpmdpi.com In the context of synthesizing this compound derivatives, MCRs can offer a convergent and streamlined alternative to traditional multi-step linear syntheses.
While direct, single-step MCRs to form the parent this compound are not extensively documented, the strategy is effectively applied to the synthesis of highly functionalized pyridine thioethers using mercaptopyridine as a key synthon. A notable example is the green, solvent-free, three-component synthesis of 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles. jst.go.jp This reaction proceeds by grinding an aryl aldehyde, malononitrile, and 2-mercaptopyridine (B119420) in the presence of a base like potassium carbonate at room temperature. jst.go.jp The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the mercaptopyridine. Subsequent cyclization and aromatization yield the final substituted pyridine thioether. jst.go.jp This methodology is highly adaptable, and by substituting 2-mercaptopyridine with 4-mercaptopyridine (B10438) and subsequently performing a benzylation of the thiol group, it could serve as a versatile route to derivatives of this compound.
Another relevant MCR approach is the four-component synthesis of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines. researchgate.net This reaction demonstrates the successful incorporation of a benzylthio group in a one-pot operation, highlighting the feasibility of including sulfur-based synthons in complex MCRs to build heterocyclic systems. researchgate.net
The general principles of these reactions, often involving cascades of condensation, addition, and cyclization, are well-suited for creating libraries of substituted pyridines. jst.go.jpdntb.gov.ua The Hantzsch pyridine synthesis, a classic MCR, and its variations are frequently employed for creating pyridine rings, which can be later functionalized. dntb.gov.ua
Table 1: Examples of Multicomponent Reactions for Pyridine Thioether Synthesis
| Reaction Type | Components | Key Synthon | Product Class | Reference |
|---|---|---|---|---|
| Three-component | Aryl aldehyde, Malononitrile, 2-Mercaptopyridine | 2-Mercaptopyridine | 2-Amino-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles | jst.go.jp |
| Four-component | Hydrazine, Pyrazole precursor, Aldehyde, Thio-precursor | Benzylthiol (or equivalent) | Benzylidene-3-(benzylthio)-1,2,4-triazol-4-amines | researchgate.net |
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity. Standard laboratory procedures are employed, often in combination, to achieve the desired level of cleanliness. The choice of method depends on the physical properties of the target compound (e.g., solid or oil), its stability, and the nature of the impurities.
Common Purification Techniques:
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, such as ethanol, methanol (B129727), or ethanol/water. google.commt.com As the solution slowly cools, the target compound forms crystals, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. mt.com
Column Chromatography: This is a highly versatile technique for purifying both solid and oily products. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina (B75360). nih.govmdpi.commdpi.com A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes, is used as the mobile phase to separate the components based on their differential adsorption to the stationary phase. mdpi.comnih.gov Fractions are collected and the solvent is evaporated to yield the purified product.
Extraction: Liquid-liquid extraction is frequently used as an initial work-up step. The reaction mixture is typically diluted with an organic solvent (e.g., chloroform, ethyl acetate) and washed with water or aqueous solutions of acid or base. orgsyn.org This process separates compounds based on their differing solubilities in the organic and aqueous phases, effectively removing inorganic salts and other water-soluble impurities.
Precipitation: The target compound can sometimes be isolated by inducing its precipitation from solution. This can be achieved by changing the solvent composition, adjusting the pH of the solution to neutralize the product and reduce its solubility, or by cooling. google.com For instance, after a reaction, pouring the mixture into ice-water can cause the product to precipitate, which is then collected by filtration.
Drying: After isolation by filtration or extraction, the purified compound is typically dried to remove residual solvent and water. This is often done by drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), or by placing the compound under a high vacuum. google.comorgsyn.org
Table 2: Summary of Purification and Isolation Techniques
| Technique | Description | Example Context | Reference |
|---|---|---|---|
| Recrystallization | Purification of a solid by dissolving in a hot solvent and crystallizing upon cooling. | Crude product recrystallized from methanol or an ethanol/water mixture. | google.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purification using a silica gel column with an ethyl acetate/hexane eluent. | mdpi.commdpi.comnih.gov |
| Extraction | Separating compounds based on solubility between two immiscible liquid phases. | Reaction mixture extracted with chloroform, washed with water, and dried over sodium sulfate. | orgsyn.org |
| Precipitation by pH Change | Inducing precipitation by adjusting the pH to the point of minimum solubility. | Adjusting the pH to 2.5 with NaOH solution to crystallize the product. | google.com |
| Filtration and Washing | Separating a solid from a liquid, followed by washing the solid to remove impurities. | Precipitate is filtered, washed with water until neutral, and then dried. | google.com |
| Drying | Removal of residual solvent or water from the isolated product. | Product dried in a vacuum at elevated temperatures or over a desiccant. | google.comorgsyn.org |
Chemical Reactivity and Mechanistic Investigations of 4 Benzylthio Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. gcwgandhinagar.comyoutube.compharmaguideline.com The reaction is further hindered by the tendency of the nitrogen's lone pair to react with the acidic reagents typically used for EAS, such as nitrating or sulfonating mixtures. gcwgandhinagar.comyoutube.com This interaction results in the formation of a pyridinium (B92312) ion, which is even more deactivated towards electrophilic attack. gcwgandhinagar.com
When electrophilic substitution does occur on an unsubstituted pyridine ring, it preferentially happens at the 3-position (meta-position). youtube.comquora.comaklectures.com This is because the carbocation intermediates (sigma complexes) formed by attack at the 2- and 4-positions place a destabilizing positive charge on the electronegative nitrogen atom in one of the resonance structures. The intermediate for 3-substitution avoids this unfavorable arrangement. aklectures.com
Table 1: General Reactivity of Pyridine in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | High Temperature | Very low yield of 3-nitropyridine |
| Sulfonation | H₂SO₄ / SO₃ | High Temperature (~300°C) | Low yield of pyridine-3-sulfonic acid. youtube.com |
| Halogenation | Halogen / Lewis Acid | Harsh | Low reactivity |
Nucleophilic Substitution Reactions at the Pyridine or Benzylthio Group
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present at the 2- or 4-position. quimicaorganica.orgmsu.edu The nitrogen atom facilitates these reactions by stabilizing the negatively charged intermediate (a Meisenheimer-type complex) formed during the addition-elimination mechanism. msu.edu
Regioselectivity in Nucleophilic Attack
Nucleophilic attack on substituted pyridines is highly regioselective, favoring the 2- and 4-positions (ortho and para to the nitrogen). quimicaorganica.orgmsu.edu This preference is due to the ability of the electronegative nitrogen to delocalize and stabilize the negative charge of the reaction intermediate. Attack at the 3-position is significantly slower as it does not allow for such stabilization. msu.edu
In the case of 4-(Benzylthio)pyridine, a nucleophile could potentially attack the 4-position, leading to the displacement of the benzylthio group. The feasibility of this is supported by synthesis methods where nucleophiles like benzyl (B1604629) mercaptan are used to displace leaving groups at the 4-position of a pyridine ring. The regiochemistry of nucleophilic substitution can also be influenced by steric factors; for instance, in pentachloropyridine (B147404), smaller nucleophiles preferentially attack the 4-position, whereas larger, bulkier nucleophiles favor the less sterically hindered 2-position.
Cleavage and Exchange Reactions of the Thioether Linkage
The carbon-sulfur bond of the thioether linkage in this compound can be cleaved under various conditions. This can occur through a nucleophilic aromatic substitution reaction where the benzylthiolate anion acts as the leaving group. A general process for achieving nucleophilic displacement at the 4-position of pyridines has been developed, which involves quaternizing the pyridine nitrogen to further activate the ring for attack. google.com Strong nucleophiles can then displace the 4-substituent.
Exchange reactions are also possible. For example, reacting this compound with another thiol in the presence of a suitable catalyst could lead to a thiol-exchange reaction, establishing a new equilibrium.
Oxidation and Reduction Pathways of the Sulfur Moiety
The sulfur atom in the benzylthio group is susceptible to both oxidation and reduction.
Oxidation: The thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common transformation for sulfur compounds. atlanticoer-relatlantique.ca The reaction involves the stepwise addition of oxygen atoms to the sulfur.
This compound → 4-(Benzylsulfinyl)pyridine → 4-(Benzylsulfonyl)pyridine
Typical oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. For instance, related compounds like 4-pyridinethiol can be oxidized to 4-pyridinesulfonic acid using hydrogen peroxide or nitric acid. orgsyn.org
Reduction: The pyridine ring itself can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂ over Pd, Pt, or Ni) can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. msu.edu Milder, more selective reducing agents can also be employed. For example, pyridine N-oxides can be efficiently reduced to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon, a method that avoids harsh acidic conditions. organic-chemistry.org In some cases, pyridine can act as a redox-active ligand in metal complexes, accepting one or two electrons from a metal center. nih.gov This reduction is very difficult for free pyridine but is facilitated by coordination to a metal. nih.gov
Table 2: Potential Oxidation and Reduction Products
| Starting Material | Reaction Type | Product |
|---|---|---|
| This compound | Mild Oxidation | 4-(Benzylsulfinyl)pyridine |
| This compound | Strong Oxidation | 4-(Benzylsulfonyl)pyridine |
Acid-Base Properties and Protonation Equilibria of this compound
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not involved in the aromatic sextet, rendering the molecule basic. pharmaguideline.com It readily reacts with acids to form pyridinium salts through protonation of the nitrogen. gcwgandhinagar.compharmaguideline.com
C₅H₄N-SCH₂Ph + H⁺ ⇌ [C₅H₄NH-SCH₂Ph]⁺
The basicity of substituted pyridines is influenced by the electronic effects of the substituents. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease basicity (lower pKa). The benzylthio group (-SCH₂Ph) is generally considered to be weakly electron-donating or electron-withdrawing depending on the system, but its effect on the pKa of pyridine is not widely reported. For comparison, the pKa of unsubstituted pyridine is approximately 5.2. The pKa of 4-dimethylaminopyridine, a much stronger base, is 9.7, illustrating the significant impact of a strong electron-donating group. msu.edu The protonation state is crucial as it dramatically alters the reactivity of the ring, particularly rendering it inert to electrophilic attack. gcwgandhinagar.com
Reaction Mechanisms Elucidation for Key Transformations of this compound
The primary reaction mechanisms for pyridine derivatives are well-established.
Electrophilic Aromatic Substitution (EAS): The mechanism proceeds via the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The deprotonation of this intermediate restores aromaticity. For pyridine, the relative stability of the possible sigma complexes dictates the preference for substitution at the 3-position. youtube.comaklectures.com
Nucleophilic Aromatic Substitution (SₙAr): This typically follows a two-step addition-elimination pathway. A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (LG), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). msu.edu The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom when the attack is at the 2- or 4-position. quimicaorganica.orgmsu.edu The subsequent elimination of the leaving group re-establishes the aromatic ring.
Sulfur Oxidation: The oxidation of the thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom's lone pair on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). This is followed by a proton transfer to yield the sulfoxide. Further oxidation to the sulfone proceeds through a similar mechanism.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(Benzylsulfinyl)pyridine |
| 4-(Benzylsulfonyl)pyridine |
| 4-(Benzylthio)piperidine |
| 3-Nitropyridine |
| Pyridine-3-sulfonic acid |
| 4-Pyridinethiol |
| 4-Pyridinesulfonic acid |
| 2,3,5,6-Tetrachloro-4-iodopyridine (B1620682) |
| 4-Dimethylaminopyridine |
| Piperidine |
| Pyridine N-oxide |
| Pentachloropyridine |
| Pyridine-2,5-dicarboxylic acid N-oxide |
Coordination Chemistry of 4 Benzylthio Pyridine and Its Metal Complexes
Ligand Design Principles: 4-(Benzylthio)pyridine as a Sulfur-Nitrogen (S,N) Hybrid Ligand
This compound is classified as a hybrid ligand, possessing two different types of donor atoms: a nitrogen atom within the pyridine (B92270) ring and a sulfur atom in the thioether group. This dual-donor capability allows it to coordinate with metal ions in various ways, leading to the formation of complexes with diverse structures and properties. The presence of both a "hard" nitrogen donor and a "soft" sulfur donor grants it the flexibility to bind with a range of metal centers. researchgate.net
Pyridyl Nitrogen Coordination Characteristics
The nitrogen atom of the pyridine ring in this compound is a well-established coordination site. The lone pair of electrons on the nitrogen atom can be readily donated to a metal ion, forming a stable coordinate bond. The coordination of the pyridyl nitrogen is a common feature in the chemistry of pyridine-containing ligands. researchgate.net The electronic properties of the pyridine ring can be tuned by the substituent at the 4-position, which in this case is the benzylthio group. This group can influence the electron density on the nitrogen atom, thereby affecting its coordination strength.
Thioether Sulfur Coordination Capabilities
The sulfur atom of the thioether group in this compound presents another potential coordination site. Thioether sulfur atoms are considered "soft" donors and tend to form strong bonds with "soft" metal ions, such as copper(I) and other late transition metals. researchgate.netacs.org The ability of the thioether sulfur to coordinate to a metal center adds to the versatility of this compound as a ligand, enabling the formation of chelate rings or bridging interactions between metal centers. researchgate.netacs.org
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures.
Transition Metal Complexes (e.g., Copper(I) and Copper(II) complexes)
Copper, in both its +1 and +2 oxidation states, has been a primary focus in the study of this compound complexes.
Copper(I) Complexes: Copper(I) ions, being soft Lewis acids, have a strong affinity for the soft thioether sulfur donor of this compound. Research has shown the formation of various copper(I) halide complexes with derivatives of this compound. rsc.orgresearchgate.net For instance, binuclear copper(I) halide complexes with the general formula [Cu₂L₂Hal₂] (where L is a derivative of this compound and Hal is a halide) have been synthesized and structurally characterized. rsc.org In some cases, these complexes exhibit interesting photophysical properties, such as luminescence. researchgate.net
Copper(II) Complexes: Copper(II) complexes with this compound and related ligands have also been extensively studied. rsc.orgcore.ac.uk In these complexes, the coordination environment around the copper(II) ion can vary significantly, ranging from square planar to distorted octahedral geometries. researchgate.netacs.orgcore.ac.uk The ligand can coordinate to the copper(II) center through the pyridyl nitrogen, the thioether sulfur, or both, leading to the formation of mononuclear or polynuclear structures. researchgate.netacs.orgrsc.orgcore.ac.uk For example, dinuclear copper(II) complexes with bridging thioacetato ligands and terminal pyridine coordination have been reported. researchgate.net
Table 1: Selected Copper Complexes of this compound Derivatives
| Complex Formula | Metal Oxidation State | Coordination Geometry | Reference |
|---|---|---|---|
| [Cu₂L₂I₂] (L = derivative of this compound) | Copper(I) | Distorted tetrahedral | rsc.org |
| [CuCl₂(SNS)] (SNS = bis(2-(benzylthio)ethyl)amine) | Copper(II) | Distorted square pyramidal | researchgate.netacs.org |
| [Cu(OTf)₂(SNS)(OH₂)] | Copper(II) | Tetragonally distorted octahedral | researchgate.netacs.org |
| [CuCl₂(py-2tz)]₂ (py-2tz = a pyridine-thiazole derivative) | Copper(II) | Dinuclear, bridged | rsc.org |
Main Group Metal and Lanthanide Coordination Compounds
While transition metals have been the primary focus, the coordination of this compound and its analogs to main group metals and lanthanides has also been explored, though to a lesser extent.
Main Group Metal Complexes: The coordination chemistry of this compound with main group elements is an emerging area of research. chemrxiv.orgmdpi.com Ligands containing pyridine and thioether functionalities have been used to synthesize complexes with metals such as zinc and magnesium. chemrxiv.orgmdpi.com These complexes can exhibit diverse structures and are of interest for their potential applications in catalysis and materials science.
Lanthanide Coordination Compounds: The coordination of lanthanide ions with ligands containing nitrogen and sulfur donors is a field of growing interest due to the unique photophysical and magnetic properties of the resulting complexes. scispace.comrsc.orgrsc.orgnih.gov While specific studies on this compound with lanthanides are not as prevalent, the principles of lanthanide coordination with similar N-donor ligands, such as pyridine carboxylates, suggest that this compound could form stable complexes with these elements. scispace.comrsc.org The coordination number in such complexes is typically high, and the geometry is often influenced by the large size of the lanthanide ions. rsc.org
Supramolecular Chemistry and Crystal Engineering of 4 Benzylthio Pyridine Analogues
Investigation of Noncovalent Interactions Involving the 4-(Benzylthio)pyridine Scaffold
Hydrogen Bonding Networks
While this compound itself lacks strong hydrogen bond donors, its pyridine (B92270) nitrogen is an effective hydrogen bond acceptor. This allows for the formation of robust hydrogen-bonded networks in co-crystals with suitable donor molecules, such as carboxylic acids. nsf.govmdpi.compreprints.org The interaction between a carboxylic acid and a pyridine nitrogen is a well-established and reliable supramolecular synthon. nsf.govnih.gov
In studies of related systems, such as co-crystals of pyridine derivatives with dicarboxylic acids, the O-H···N hydrogen bond is a primary and recurring motif that directs the assembly of the crystal lattice. mdpi.comacs.org For instance, in co-crystals formed between various pyridine derivatives and acids, the formation of either neutral O-H···N or charged N+-H···O- hydrogen bonds dictates the primary structure. acs.orgnih.govresearchgate.net The reliability of the acid-pyridine synthon makes it a powerful tool in crystal engineering. nsf.govnih.gov
Furthermore, weaker C-H···O and C-H···N hydrogen bonds often play a secondary, yet crucial, role in stabilizing the three-dimensional architecture. mdpi.comnih.gov In the absence of strong donors, these weaker interactions become dominant in directing the crystal packing.
π-Stacking Interactions
The aromatic pyridine and benzyl (B1604629) rings within the this compound scaffold are predisposed to engage in π-stacking interactions, which are fundamental to the stability of many crystal structures. rsc.orgresearchgate.netrsc.org These interactions can occur between pyridine rings, benzyl rings, or between a pyridine and a benzyl ring of adjacent molecules.
A pertinent example is found in the crystal structure of the analogue 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine. In its crystal lattice, weak aromatic π–π stacking is observed between inversion-related pairs of pyridine rings. nih.gov The centroid-to-centroid distance for this interaction is 3.776 (2) Å, a typical distance for such stabilizing interactions. nih.gov This demonstrates the capacity of the pyridyl moiety in this scaffold to form stabilizing π-π stacking arrangements.
Table 1: π-Stacking Interaction Data for a this compound Analogue
| Compound | Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference |
| 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine | Pyridine-Pyridine | 3.776 (2) | nih.gov |
C-H···π and S···π Interactions
Beyond classical hydrogen bonds and π-stacking, weaker interactions such as C-H···π and S···π contacts contribute to the cohesive energy and structural definition of molecular crystals. rsc.org The C-H bonds of the benzyl and pyridyl groups can act as donors, interacting with the electron-rich π-faces of adjacent aromatic rings. rsc.org These C–H–π interactions are recognized as significant forces in molecular recognition and crystal packing. wikipedia.org
The sulfur atom in the thioether linkage of this compound also provides a site for noncovalent interactions. The S···π interaction, where the sulfur atom interacts with an aromatic ring, has been observed in the crystal packing of related compounds. For example, in certain metal complexes containing thiocyanate (B1210189) and pyridine rings, S···π interactions with distances around 4.105 Å have been identified. rsc.org Similarly, C-H···S contacts are also possible, where the sulfur atom acts as a weak hydrogen bond acceptor. nih.gov The flexible nature of the thioether bridge in the this compound scaffold allows the molecule to adopt conformations that can optimize these weak, yet cumulatively significant, interactions.
Formation of Supramolecular Architectures and Assemblies
The combination of the various noncovalent interactions discussed above drives the formation of complex and ordered supramolecular structures from this compound analogues, both in solution and in the solid state.
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by noncovalent interactions. Pyridine-based molecules are well-known building blocks for self-assembled systems. researchgate.netnih.gov For instance, molecular tweezers containing pyridinedicarboxamide moieties have been shown to self-assemble into discrete cyclic hexamers in the solid state through a combination of hydrogen bonding and π-π interactions. nih.gov
While specific studies on the self-assembly of this compound are not extensively documented, the principles derived from analogous systems are applicable. The interplay between the directional hydrogen bond accepting ability of the pyridine nitrogen and the less directional π-stacking and van der Waals forces of the aromatic rings can lead to the formation of well-defined supramolecular arrays, such as one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov The flexibility of the benzylthio group would allow for conformational adjustments to facilitate optimal packing and interaction geometries within the assembled structure.
Co-crystallization Studies with this compound Derivatives
Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties by combining two or more different molecules in a crystal lattice. nih.gov Given the strong hydrogen bond accepting nature of its pyridine ring, this compound and its derivatives are excellent candidates for co-crystallization with hydrogen bond donors, such as carboxylic acids. nsf.govmdpi.com
Systematic studies on the co-crystallization of structural isomers of pyridyl-bithiophene compounds with various carboxylic acids have demonstrated a high success rate in forming co-crystals, driven by the predictable O-H···N(pyridine) heterosynthon. nsf.gov This highlights the robustness of this interaction in directing supramolecular assembly. In the case of (benzylthio)acetic acid, a related compound, co-crystallization with isonicotinamide (B137802) (a pyridine derivative) resulted in a true co-crystal where O-H···N(pyridine) and N-H···O(carboxylic) hydrogen bonds were the primary interactions linking the components. nih.gov
These studies suggest that co-crystallization of this compound with appropriate co-formers would lead to the formation of predictable hydrogen-bonded assemblies. The resulting supramolecular architectures would be further stabilized by the π-stacking, C-H···π, and S···π interactions inherent to the this compound scaffold. The selection of co-formers with complementary functional groups could thus be used to systematically build a variety of multi-component crystalline materials based on this compound.
Principles of Crystal Engineering Applied to this compound Systems
Crystal engineering is a field focused on the design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. usherbrooke.caul.ie The core principle is to utilize non-covalent interactions—such as hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces—as "glue" to direct how molecules arrange themselves into a crystalline lattice. usherbrooke.ca By selecting molecular building blocks with specific functional groups, crystal engineers can predictably assemble supermolecules and control the architecture of the resulting crystal, which in turn governs its physical and chemical properties. usherbrooke.caul.ie
In the context of this compound and its analogues, the key molecular features available for crystal engineering are the pyridine ring, the flexible thioether linkage, and the benzyl group. The nitrogen atom in the pyridine ring is a primary hydrogen bond acceptor, while the aromatic rings offer sites for π–π stacking and C–H···π interactions. mdpi.com The thioether's sulfur atom can also act as a weak hydrogen bond acceptor. mdpi.com The modular nature of these systems allows for systematic modifications, such as introducing substituents onto the aromatic rings, to fine-tune the intermolecular interactions and engineer crystalline solids with specific topologies and properties. usherbrooke.ca
Design of Crystalline Solids with Desired Properties
The rational design of crystalline solids, such as co-crystals or salts, relies heavily on the concept of the supramolecular synthon. A supramolecular synthon is a robust and predictable structural unit formed by specific intermolecular interactions that can be reliably used to build larger crystalline architectures. ul.ie For pyridine-containing molecules, one of the most well-established synthons is the charge-assisted or neutral hydrogen bond between a carboxylic acid and the pyridine nitrogen atom. ul.ieresearchgate.net
By exploiting these reliable synthons, multi-component crystals can be designed. For example, studies on (benzylthio)acetic acid, a structural analogue of the target system, demonstrate its utility as a versatile building block for supramolecular complexation. mdpi.comnih.gov Its chemical structure contains a carboxylic acid group (a strong hydrogen bond donor), a thioether linkage, and an aryl unit. mdpi.comnih.gov When co-crystallized with N-containing co-formers like isonicotinamide (a pyridine derivative), it forms a true co-crystal through robust O–H···N(pyridine) and N–H···O(carboxylic) hydrogen bonds. mdpi.com This predictable interaction is the primary driving force for the formation of the new crystalline phase.
The design process involves:
Component Selection : Choosing molecules with complementary functional groups capable of forming strong and directional interactions (e.g., the pyridine nitrogen of a this compound analogue and a carboxylic acid co-former).
Synthon Recognition : Identifying the most likely and stable supramolecular synthons that will form between the selected components. For instance, the interaction between a pyridine ring and a phenol (B47542) group is another competitive motif. researchgate.net
Hierarchy of Interactions : Understanding that strong interactions, like charge-assisted hydrogen bonds, will typically dominate the crystal packing, while weaker interactions (C–H···O, C–H···π, π–π stacking) provide secondary stabilization and influence the final three-dimensional structure. mdpi.commdpi.com
This approach allows for the engineering of materials with tailored properties, such as modified solubility or thermal stability, by creating new crystalline forms without altering the covalent structure of the active molecule. researchgate.net
Influence of Substituents on Crystal Packing and Supramolecular Synthons
The introduction of substituents onto the basic framework of a molecule like this compound can have a profound impact on its crystal packing. Substituents alter the molecule's size, shape, and electronic properties, which in turn modifies the strength and directionality of intermolecular interactions and can favor the formation of different supramolecular synthons. nih.govmdpi.com
Studies on derivatives of 4′-phenyl-2,2′:6′,2″-terpyridine (a polypyridine system) clearly illustrate this principle. The crystal packing of the unsubstituted parent compound is a herringbone assembly with no significant π-stacking. mdpi.com However, introducing substituents onto the 4'-phenyl ring fundamentally changes the packing arrangement.
Table 1: Effect of Substituents on the Crystal Packing of 4′-Phenyl-terpyridine Analogues Data sourced from a study on substituted terpyridines. mdpi.com
| Compound | Substituent(s) | Key Intermolecular Interactions | Crystal Packing Description |
| Parent Compound | None | C–H···N hydrogen bonds | Herringbone assembly, no π-stacking |
| Analogue 1 | 3-fluoro-5-methyl | Face-to-face π-stacking, N···H–C hydrogen bonds | Layer-like packing |
| Analogue 2 | 3,5-bis(trifluoromethyl) | N···H–C and F···H–C hydrogen bonds, π-stacking between pyridine rings | Dominance of hydrogen bonding supplemented by π-stacking |
A similar effect is observed in metal complexes featuring substituted pyridine ligands. A systematic study of zinc(II) quinaldinate complexes with various pyridine derivatives demonstrates how the functional group on the pyridine ring dictates the supramolecular assembly. mdpi.com
Table 2: Influence of Pyridine Substituents on Intermolecular Interactions in Zinc(II) Complexes Data sourced from a study on zinc quinaldinate complexes with pyridine-based ligands. mdpi.com
| Pyridine Ligand | Substituent | Dominant Intermolecular Interactions | Resulting Supramolecular Structure |
| Pyridine | -H | π···π stacking, C–H···π, C–H···O | - |
| 3,5-Lutidine | 3,5-di-CH₃ | π···π stacking, C–H···π, C–H···O | - |
| 3-Hydroxypyridine | 3-OH | Strong O–H···O hydrogen bonds | Formation of layers |
| Nicotinamide | 3-CONH₂ | N–H···O hydrogen bonds | Formation of chains |
| 4-Hydroxymethylpyridine | 4-CH₂OH | O–H···O hydrogen bonds | Formation of chains |
When the pyridine ligand is unsubstituted or carries only methyl groups, the crystal structures are governed by weaker π-stacking and C–H···O/π interactions. mdpi.com However, the introduction of a hydroxyl or amide group, which can act as a strong hydrogen bond donor, completely changes the packing motif. These groups form robust O–H···O or N–H···O hydrogen bonds with the carboxylate groups of the quinaldinate ligand, leading to highly organized one-dimensional chains or two-dimensional layers. mdpi.com This demonstrates a key principle of crystal engineering: the introduction of a functional group capable of forming strong, directional interactions can override the weaker forces that dictate the packing of the parent molecule, leading to a new and predictable supramolecular synthon that defines the crystal architecture. mdpi.comnih.gov
Theoretical and Computational Studies of 4 Benzylthio Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For derivatives containing the 4-(benzylthio)pyridine moiety, DFT calculations have been instrumental in exploring their fundamental properties.
Geometry Optimization and Electronic Structure Analysis
The optimization of the molecular geometry of this compound and its derivatives is a critical first step in theoretical studies, providing the most stable three-dimensional arrangement of the atoms. For a related compound, 2-(benzylthio)-N{pyridine-4-ylmethylidene}aniline, geometry optimization has been performed using DFT with functionals such as B3LYP and B3PW91, combined with basis sets like LanL2DZ and 6-31++G(d,p). science.gov These calculations help in determining key structural parameters.
The electronic structure of pyridine-containing compounds is characterized by the delocalized π-electron system of the aromatic ring. researchgate.net In this compound, the nitrogen atom in the pyridine (B92270) ring is sp2 hybridized, with its lone pair of electrons residing in an sp2 orbital in the plane of the ring, not contributing to the aromatic system. researchgate.net The sulfur atom acts as a bridge, influencing the electronic communication between the pyridine and benzyl (B1604629) rings. The electronic structure and charge distribution can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which investigates electron delocalization and interactions within the molecule. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative (Note: Data is for the 4-(benzylthio)aniline moiety within a larger compound, calculated at the B3PW91/6-31++G(d,p) level of theory. science.gov)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-S | 1.788 |
| S-CH2 | 1.851 | |
| Bond Angle (°) | C-S-CH2 | 103.2 |
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For pyridine and its derivatives, the HOMO is typically a π-orbital delocalized over the ring system, while the LUMO is a π* anti-bonding orbital. kit.edu In this compound, both the pyridine and benzyl rings, as well as the sulfur atom's lone pairs, will contribute to the molecular orbitals. The HOMO is expected to have significant contributions from the sulfur atom and the benzyl ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring. The energy gap for similar push-pull systems can be in the range that influences their optical and electronic properties. mdpi.com
Spectroscopic Property Predictions
Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.
Vibrational Spectra (IR and Raman) Assignments and Comparisons
Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the bands observed in experimental Infrared (IR) and Raman spectra. nih.gov For a related sulfonamide derivative, 4-(benzylthio)-N-(phenylcarbamoyl)-3-pyridinesulfonamide, characteristic IR absorption bands have been reported. For instance, the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring are found in the 1400-1600 cm⁻¹ region. chemrxiv.orgbrieflands.com The C-S stretching vibration is generally weaker and found at lower wavenumbers.
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can predict these vibrational modes. chemrxiv.org The calculated frequencies are often scaled to better match experimental values. science.gov
Table 2: Selected Experimental IR Bands for a this compound Derivative (Note: Data is for 4-(benzylthio)-N-(phenylcarbamoyl)-3-pyridinesulfonamide. )
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3369 | N-H Stretching |
| 3081 | Aromatic C-H Stretching |
| 2928, 2853 | Aliphatic C-H Stretching |
| 1727 | C=O Stretching |
| 1600, 1579, 1547 | Aromatic Ring Vibrations |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
DFT calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). chemicalbook.com These predictions can be highly valuable for assigning the complex spectra of organic molecules. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
Experimental ¹H NMR data for the closely related compound 4-benzylpyridine (B57826) shows characteristic signals for the protons on both the pyridine and benzyl rings. nih.gov The protons on the pyridine ring typically appear at higher chemical shifts (downfield) due to the electron-withdrawing effect of the nitrogen atom. The methylene (B1212753) (CH₂) protons of the benzyl group appear as a singlet, while the phenyl protons show a multiplet in the aromatic region.
Table 3: Experimental ¹H NMR Chemical Shifts for 4-Benzylpyridine (Note: Solvent is CDCl₃. nih.gov)
| Proton Position | Chemical Shift (ppm) |
|---|---|
| Pyridine H-2, H-6 | 8.489 |
| Pyridine H-3, H-5 | 7.093 |
| Benzyl -CH₂- | 3.954 |
| Benzyl Phenyl H | 7.308 - 7.171 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, including conformational changes. pensoft.net For a flexible molecule like this compound, which has rotational freedom around the C-S and S-CH₂ bonds, MD simulations can explore the potential energy surface and identify low-energy conformations. frontiersin.org
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies have been employed to understand their potential interactions with various biological targets, although specific activity results are beyond the scope of this article.
These studies model the interactions between the ligand, such as a derivative of this compound, and the active site of a target protein. The primary goal is to identify plausible binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, derivatives of this compound have been investigated for their potential to bind to enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a common target for antifungal agents. mdpi.com In these simulations, the pyridine nitrogen and the sulfur atom of the benzylthio group can act as key interaction points.
Computational tools and software, such as AutoDock Vina and Discovery Studio, are commonly used for these predictions. researchgate.netmdpi.com The process typically involves preparing the three-dimensional structures of both the ligand and the target protein, followed by a search algorithm that explores various binding conformations and scores them based on a scoring function. nih.govpensoft.net The results are often visualized to analyze the specific amino acid residues involved in the interaction.
Table 1: Examples of Molecular Docking Studies with Pyridine-Thioether Derivatives
| Target Protein | Ligand Type | Key Modeled Interactions | Computational Method |
|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51) | This compound derivative | Interaction with the enzyme's active site | Molecular Docking |
| Dihydrofolate Reductase (DHFR) | 1,2,4-triazole-pyridine hybrids | Binding within the DHFR domain | Molecular Docking |
| DNA Gyrase and Topoisomerase | Thiazolidinone derivatives with a benzylthio pyrimidine (B1678525) core | Hydrogen bonding with amino acid residues | Molecular Docking |
Reaction Pathway and Transition State Calculations
Computational chemistry also offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. Reaction pathway calculations aim to map out the energetic landscape of a reaction, identifying intermediates and, most importantly, the transition states that connect them.
The transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. ucsb.edu Locating this first-order saddle point on the potential energy surface is a key goal of these calculations. github.io Methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products, revealing the transition state geometry. fossee.in
For reactions involving pyridine derivatives, computational studies can elucidate the mechanism, such as whether a reaction proceeds via a concerted or stepwise pathway. For example, in the synthesis of substituted pyridines, mechanistic insights from calculations can suggest the formation of specific intermediates and the nature of the annulation process. organic-chemistry.org These calculations often employ Density Functional Theory (DFT) methods, such as B3LYP, with various basis sets to determine the geometries and energies of reactants, products, and transition states. nih.govresearchgate.net The calculated energy barrier (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate.
Table 2: Common Computational Methods in Reaction Pathway Analysis
| Computational Task | Method | Information Obtained |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP) | Minimum energy structures of reactants, products, and intermediates |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN), Nudged Elastic Band (NEB) | Geometry of the transition state |
| Frequency Calculation | DFT | Characterization of stationary points (minima have all real frequencies, transition states have one imaginary frequency) |
| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirmation that the transition state connects the desired reactants and products |
Biological Activities and Structure Activity Relationship Sar Studies of 4 Benzylthio Pyridine Derivatives
Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)
Derivatives of 4-(benzylthio)pyridine have demonstrated notable antimicrobial properties. For instance, a series of 1,2,4-triazole-pyridine hybrids, including those with a benzylthio linkage, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. impactfactor.orgscielo.br The cup-plate method was used to test against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and various fungi (Aspergillus niger, Aspergillus clavatus, Candida albicans). impactfactor.org Among the synthesized compounds, 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine showed potent antibacterial activity. impactfactor.org In contrast, 3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine was identified as a more potent antifungal agent. impactfactor.org
Another study focused on 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives. These compounds were screened for their antibacterial and antifungal activities. scielo.br Derivatives with a 3-pyridyl moiety showed particularly high antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from <3.09 to 500 µg/mL. scielo.br
Furthermore, the synthesis of 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives has been reported, with some compounds showing significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgresearchgate.net Specifically, compounds with a nitro group at the 3-position and a methyl group at the 4-position of the benzyl (B1604629) ring demonstrated enhanced activity against S. aureus. scirp.org
In the realm of antifungal research, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and showed efficacy against various Candida, Geotrichum, Rhodotorula, and Saccharomyces species, with many exhibiting greater potency than fluconazole (B54011). mdpi.comnih.gov Additionally, some thioether derivatives containing a 1,2,4-triazole (B32235) moiety have been reported to possess moderate antifungal activity. mdpi.comnih.gov
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| 3-(5-(3-Nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Bacteria | Potent antibacterial activity. | impactfactor.org |
| 3-(5-(3,5-Dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Bacteria | Potent antibacterial activity. | impactfactor.org |
| 3-(5-(2,4-Dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Fungi | Potent antifungal activity. | impactfactor.org |
| 5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-3-benzylthio-1,2,4-triazoles | Gram-positive bacteria | High antibacterial activity (MIC <3.09-500 µg/mL). | scielo.br |
| 2-(Benzylthio)pyrimidines with 3-nitro, 4-methylbenzyl group | Staphylococcus aureus | Enhanced activity. | scirp.org |
| 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida spp., Rhodotorula spp. | Greater efficacy than fluconazole (MIC ≤ 25 µg/mL). | mdpi.comnih.gov |
Anticancer Potential and Cytotoxicity Studies (in vitro)
The anticancer potential of this compound derivatives has been a significant area of investigation. A study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives revealed their cytotoxic effects against various cancer cell lines. researchgate.net All tested compounds showed better anticancer activity against the MDA breast cancer cell line compared to PC3 (prostate cancer) and U87 (glioblastoma) cell lines. researchgate.net Notably, the compound with a meta-methoxy group on the phenyl ring was the most potent against the MDA cell line, with an IC50 value of 9 µM, which is more potent than the reference drug imatinib (B729) (IC50 = 20 µM). researchgate.net
Another series of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives also demonstrated promising cytotoxic effects. researchgate.net One compound in this series exhibited the highest activity with an IC50 value of 3.48 µM, while another showed activity equipotent to the reference drug with an IC50 of 5.95 µM. researchgate.net
Furthermore, novel tetracyclic imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potential antiproliferative agents. irb.hr The introduction of amino side chains on the tetracyclic skeleton and the position of the nitrogen atom in the pyridine (B92270) nuclei significantly influenced their activity against human cancer cells, with many compounds showing improved activity compared to etoposide. irb.hr
Research on pyridine-based compounds as potential PIM-1 kinase inhibitors has also yielded promising results. acs.org Certain synthesized compounds demonstrated good cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some exhibiting IC50 values in the nanomolar to low micromolar range. acs.org
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values | Key Findings | Reference(s) |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with m-OCH3 | MDA (Breast) | 9 µM | More potent than imatinib (20 µM). | researchgate.net |
| N-(5-Benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivative | Not specified | 3.48 µM | Highest activity in the series. | researchgate.net |
| Pyridine-based PIM-1 kinase inhibitor (Compound 12) | MCF-7 (Breast) | 0.5 µM | Potent cytotoxicity. | acs.org |
| Pyridine-based PIM-1 kinase inhibitor (Compound 12) | HepG2 (Liver) | 5.27 µM | Good cytotoxicity. | acs.org |
Antiviral Activity Research
The exploration of this compound derivatives has extended to their potential as antiviral agents. Studies have shown that benzotriazole (B28993) derivatives, which can be structurally related to modified pyridine compounds, exhibit activity against a range of RNA viruses. researchgate.net Specifically, certain N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides have demonstrated selective, albeit not highly potent, activity against Enteroviruses like Coxsackie Virus B (CVB-2) and Polio Virus (Sb-1). researchgate.net This suggests that the core scaffold, when appropriately modified, can interact with viral targets. While direct studies on this compound itself are less common in this specific context, the broader class of pyridine-containing heterocycles is recognized for its antiviral potential. isca.me
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)
Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. nih.gov The inhibition of this enzyme disrupts the synthesis of essential precursors for DNA and RNA, leading to cell death. nih.gov While direct studies on this compound as a DHFR inhibitor are not extensively documented, the broader class of 5-(substituted-benzyl)pyrimidines has been evaluated. nih.gov These studies provide insights into the structural requirements for DHFR inhibition. For instance, forty-four 5-(substituted-benzyl)-2,4-diaminopyrimidines were tested against DHFR from both chicken and bovine liver, revealing that the nature and position of substituents on the benzyl ring significantly influence inhibitory activity. nih.gov
More recent research on thieno[2,3-d]pyrimidine-4-one derivatives has identified potent nonclassical lipophilic DHFR inhibitors. acs.org One compound from this series was found to be a more potent inhibitor of DHFR (IC50 = 0.20 µM) than the well-known drug methotrexate (B535133) (IC50 = 0.22 µM). acs.org These findings underscore the potential of pyridine-related scaffolds in designing effective enzyme inhibitors.
Antitubercular Activity Assessments
Derivatives of this compound have shown promise as antitubercular agents. A study on 4-(substituted benzylsulfanyl)pyridine-2-carboxamides revealed their activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, as well as non-tuberculous mycobacteria like M. kansasii and M. avium. researchgate.net The minimum inhibitory concentrations (MIC) for these compounds ranged from 8 to 250 µmol/L, and they exhibited similar activities against both sensitive and resistant strains. researchgate.net
In another study, two series of 3-cyano-4,6-dimethyl-2-(alkyl/arylthio)pyridines and 4,6-dimethyl-2-(alkyl/arylthio)nicotinamides were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net All the tested compounds were found to be significantly active at a concentration of 12.5 µg/mL. researchgate.net The presence of a substituted alkyl group at position-2 and an amide group at position-3 of the pyridine ring was associated with good antitubercular activity. researchgate.net
Furthermore, hybrid compounds combining pyrazine (B50134) and 1,2,4-triazole scaffolds, including 2-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyrazine derivatives, have been investigated. rsc.org Several of these compounds displayed noteworthy activity against the M. tuberculosis H37Rv strain, with MIC values of ≤21.25 μM. rsc.org
Table 3: Antitubercular Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Strain(s) | MIC Values | Key Findings | Reference(s) |
| 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides | M. tuberculosis (sensitive & MDR), M. kansasii, M. avium | 8-250 µmol/L | Similar activity against sensitive and resistant strains. | researchgate.net |
| 4,6-Dimethyl-2-(alkyl/arylthio)nicotinamides | M. tuberculosis H37Rv | Active at 12.5 µg/mL | Good inhibitory activity. | researchgate.net |
| 2-(5-(Benzylthio)-4H-1,2,4-triazol-3-yl)pyrazine derivatives | M. tuberculosis H37Rv | ≤21.25 μM | Noteworthy activity. | rsc.org |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that contribute to their potency and selectivity.
Impact of Substituent Variations on Biological Potency
The nature and position of substituents on both the pyridine and benzyl rings play a critical role in determining the biological activity of this compound derivatives.
For antimicrobial activity , the presence of electron-withdrawing groups, such as nitro groups, on the benzyl ring of 1,2,4-triazole-pyridine hybrids was found to enhance antibacterial activity. impactfactor.org In contrast, a different substitution pattern with dinitro groups led to more potent antifungal activity. impactfactor.org In a series of 2-(benzylthio)pyrimidines, the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl ring increased activity against S. aureus. scirp.org
In the context of anticancer activity , for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives, the position of substituents on the phenyl ring was critical. researchgate.net A methoxy (B1213986) group at the meta position of the phenyl ring resulted in the most potent compound against a breast cancer cell line. researchgate.net For novel imidazole–thiadiazole derivatives, specific substitutions led to promising anticancer activities with IC50 values in the low micromolar range. nih.gov
Regarding enzyme inhibition , studies on 3-(benzylthio)benzamide derivatives as SIRT2 inhibitors showed that replacing a sulfonamide linker with a thioether group significantly increased potency and selectivity. nih.gov Substituents at the para positions of the two phenyl rings, such as chloro, methylthio, and methoxy groups, were important for high SIRT2 inhibitory activity. nih.gov
For antitubercular activity , hybrid compounds of pyrazine and 1,2,4-triazole demonstrated that electron-withdrawing groups, like nitro and cyano groups, on the benzyl ring of 2-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyrazine derivatives resulted in superior activity. rsc.org In another series, the presence of a substituted alkyl group at position-2 and an amide group at position-3 of the pyridine ring was crucial for good antitubercular activity. researchgate.net
These SAR analyses provide a valuable framework for the rational design of more potent and selective this compound derivatives for various therapeutic applications. The consistent finding across different biological activities is that small modifications to the substituents on the core scaffold can lead to significant changes in biological potency.
Correlation Between Electronic/Steric Parameters and Activity
The biological activity of this compound derivatives is significantly influenced by the electronic and steric properties of substituents on both the pyridine and benzyl rings. Structure-activity relationship (SAR) studies reveal that modifications to these parameters can enhance or diminish the therapeutic potential of these compounds by altering their interaction with biological targets.
The electronic nature of substituents, whether electron-donating or electron-withdrawing, plays a critical role. For instance, in a series of annulated pyrano[2,3-d]pyrimidine derivatives, the electronic effect of substituents on a phenyl ring was shown to directly influence antibacterial activity. researchgate.net Both electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -NO₂) on the phenyl ring attached to the core structure exerted varied effects on antimicrobial potency against several Gram-positive and Gram-negative bacteria. researchgate.net Similarly, for triazole-based kappa opioid receptor agonists, substitutions on the phenyl ring were explored, with findings indicating that certain electronic modifications were unproductive, while others maintained or enhanced potency. unc.edu
Aromaticity and steric bulk are also key determinants of activity. In a study of 3-substituted benzylthioquinolinium iodides as anti-infective agents, the aromaticity of the ring attached to the sulfur atom was found to be essential. nih.gov Replacing the phenyl ring with a non-aromatic cyclohexyl ring resulted in a significant loss of broad-spectrum activity. nih.gov Extending the aromatic system, for example by replacing the phenyl ring with a naphthalene (B1677914) ring, improved activity across the fungal spectrum, confirming the importance of this feature. nih.gov The introduction of bulky or sterically demanding groups can also modulate activity. For example, in a series of TRPV1 antagonists, 2-benzylthio derivatives showed outstanding antagonism, while the introduction of further substituents slightly decreased potency. nih.gov
These findings highlight a complex interplay between electronic and steric factors in determining the biological profile of benzylthio-pyridine analogs. Optimizing these parameters is a key strategy in the design of more potent and selective therapeutic agents.
Table 1: Correlation of Electronic/Steric Parameters with Biological Activity in Benzylthio-Pyridine Analogs
| Compound Series/Analog | Substituent/Parameter Varied | Effect on Biological Activity | Reference |
| Pyrano[2,3-d]pyrimidine Derivatives | Electron-donating & withdrawing groups on phenyl ring | Varied influence on antibacterial activity | researchgate.net |
| 3-(Benzylthio)quinolinium Iodides | Aromaticity (Phenyl vs. Cyclohexyl vs. Naphthalene) | Aromaticity required; extended aromaticity improved antifungal activity | nih.gov |
| TRPV1 Antagonists | Substitutions on the benzyl ring of a 2-benzylthio derivative | Additional substitutions slightly decreased antagonistic potency | nih.gov |
| Triazole-based KOR Agonists | Heterocyclic replacements for the phenyl ring (e.g., pyridyl) | Pyridyl analogs showed no significant activity | unc.edu |
Mechanisms of Biological Action (at molecular level, excluding physiological/organismal effects)
The biological effects of this compound derivatives are mediated through interactions with specific molecular targets, primarily enzymes and receptors. Research has identified several mechanisms of action at the molecular level, demonstrating the versatility of this chemical scaffold in drug discovery.
A prominent mechanism of action is enzyme inhibition . Various derivatives have been shown to inhibit key enzymes involved in disease pathways.
PIM-1 Kinase Inhibition: Certain pyridine-based compounds hybridized with a 1,3,4-oxadiazole (B1194373) moiety, which can be structurally related to benzylthio-pyridines, have been identified as potent inhibitors of PIM-1 kinase. acs.org PIM-1 is a serine/threonine kinase that is overexpressed in many cancers, and its inhibition can lead to apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinase, with groups like a nitrile function acting as hydrogen bond acceptors to interact with key residues such as Lys67. acs.org
Dihydrofolate Reductase (DHFR) Inhibition: Schiff base hybrids of 1,2,4-triazole-pyridine containing a substituted benzylthio linker have been evaluated as inhibitors of dihydrofolate reductase. nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial agents. Derivatives with bromo-substitutions on the benzyl group showed good activity against both Gram-positive and Gram-negative bacteria. nih.gov
Cholinesterase Inhibition: A series of pyridine derivatives were designed as cholinesterase inhibitors. nih.gov Molecular docking studies indicated that active compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), leading to a mixed inhibition mechanism. nih.gov
Cytochrome P-450 Inhibition: Azole derivatives, a class that can include certain pyridine structures, are known to inhibit cytochrome P-450 enzymes, which are involved in fungal cell membrane synthesis. mdpi.com This mechanism is a common basis for the antifungal activity of this compound class.
Beyond enzyme inhibition, some derivatives may act through receptor interactions . For instance, preliminary studies on 1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one suggest its mechanism may involve interactions with specific enzyme targets or receptors, with its structural features allowing it to bind to the active sites on proteins. evitachem.com The pyridine nitrogen atom, with its lone pair of electrons not delocalized in the aromatic system, acts as a nucleophilic center and a hydrogen bond acceptor, facilitating binding to various biological targets. wikipedia.orgjchemrev.com This fundamental chemical property underpins the ability of pyridine derivatives to interact with a wide range of molecular targets.
Advanced Analytical and Spectroscopic Characterization of 4 Benzylthio Pyridine
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of crystalline compounds. For derivatives and complexes containing the 4-(benzylthio)pyridine moiety, SCXRD provides precise data on bond lengths, bond angles, and crystal packing.
While a specific SCXRD study for this compound itself was not prominently found in the search results, numerous studies on related structures containing the benzylthio or pyridine (B92270) fragments highlight the power of this technique. For instance, studies on N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide and other complex organic molecules have successfully used SCXRD to elucidate their crystal structures, revealing details about their triclinic or monoclinic crystal systems and space groups. researchgate.netmdpi.com These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. researchgate.netresearchgate.netcore.ac.uk The technique has been instrumental in confirming the S-benzylation in related heterocyclic systems, distinguishing it from N-benzylation by precisely locating the atoms. mdpi.com
A representative table of crystallographic data for a related benzylthio-containing compound is shown below to illustrate the typical parameters obtained from an SCXRD analysis.
Table 1: Example Crystallographic Data for a Benzylthio-Containing Heterocycle
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.7417(10) |
| b (Å) | 9.8057(17) |
| c (Å) | 14.330(3) |
| α (°) | 91.987(3) |
| β (°) | 97.154(3) |
| γ (°) | 93.402(3) |
| Volume (ų) | 798.4(2) |
| Z | 2 |
Note: Data is for N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, a related compound, to demonstrate the nature of SCXRD results. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine ring and the benzyl (B1604629) group. The pyridine protons typically appear as doublets in the aromatic region (δ 7.0-9.0 ppm), while the benzyl group shows a singlet for the methylene (B1212753) (-CH₂-) protons and multiplets for the phenyl ring protons. mdpi.comrsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show characteristic signals for the pyridine ring carbons, the methylene carbon, and the phenyl ring carbons. mdpi.comrsc.org The chemical shift of the methylene carbon is a key indicator of the S-alkylation. mdpi.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-2, H-6 | ~8.3-8.9 (d) | ~150-159 |
| Pyridine H-3, H-5 | ~7.1-7.9 (d) | ~120-130 |
| Benzyl -CH₂- | ~4.4-4.6 (s) | ~33-36 |
| Benzyl Phenyl-H | ~7.2-7.5 (m) | ~127-137 |
Note: These are approximate chemical shift ranges based on data from related structures. mdpi.commdpi.comrsc.org Actual values can vary with solvent and substitution.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the molecule's vibrational modes. These techniques are complementary, as some vibrations may be more prominent in one spectrum than the other. spectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations include C-H stretching from the aromatic rings and the methylene group, C=C and C=N stretching vibrations within the pyridine ring, and C-S stretching vibrations. mdpi.commdpi.comelixirpublishers.com The C=N ring stretching vibrations for pyridine are typically observed in the 1600-1500 cm⁻¹ region. elixirpublishers.com
Raman Spectroscopy: Raman spectroscopy also provides a fingerprint of the molecule. It is particularly sensitive to non-polar bonds, making it useful for observing the C-S bond and the C=C bonds of the aromatic rings. elixirpublishers.compnrjournal.com
Table 3: Key Vibrational Frequencies for this compound and Related Structures
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch (-CH₂-) | ~2920-2930 | Not typically prominent |
| Pyridine C=N, C=C Stretch | ~1550-1600 | ~1550-1600 |
| Phenyl C=C Stretch | ~1450-1500 | ~1450-1500 |
| C-S Stretch | ~600-800 | ~600-800 |
Note: Frequencies are approximate and based on general spectroscopic data and studies on related compounds. mdpi.commdpi.comelixirpublishers.compnrjournal.com
Mass Spectrometry (MS, HR-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
MS and HR-MS: High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.
Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. A common fragmentation pathway for benzylpyridinium-type ions involves the cleavage of the C-S bond or the bond between the benzyl carbon and the sulfur atom. researchgate.netlibretexts.org This would lead to the formation of characteristic fragments such as the benzyl cation (m/z 91) and the 4-thiopyridine radical cation or related fragments. researchgate.net
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it invaluable for analyzing the purity of this compound and identifying it in complex mixtures.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NS |
| Molecular Weight | 201.29 g/mol |
| [M+H]⁺ (for ESI-MS) | m/z 202.06 |
| Key Fragment Ion | m/z 91 (Tropylium ion) |
Note: The fragmentation pattern can be complex and depends on the ionization method used. researchgate.netnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₁NS) to verify the sample's purity and empirical formula. mdpi.commdpi.comcdnsciencepub.com For this compound, the theoretical percentages are approximately 71.60% C, 5.51% H, and 6.96% N. Experimental results that fall within a narrow margin (typically ±0.4%) of these values confirm the elemental composition. mdpi.com
Table 5: Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 71.60 |
| Hydrogen (H) | 5.51 |
| Nitrogen (N) | 6.96 |
Future Directions and Emerging Research Avenues for 4 Benzylthio Pyridine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of synthesizing 4-(benzylthio)pyridine and its analogues lies in the development of more efficient and environmentally benign methodologies. Traditional synthetic methods are giving way to innovative approaches that prioritize sustainability. Key areas of development include multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, significantly improving atom economy and reducing waste. researchgate.netnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net
Furthermore, research is focusing on the use of recyclable and heterogeneous catalysts to simplify product purification and minimize waste. nih.gov For instance, the development of supported metal catalysts, such as copper on reduced graphene oxide (CuO/rGO) or iron(III) chloride on alumina (B75360) (FeCl3/Al2O3), for the synthesis of related pyridine (B92270) derivatives showcases a move towards more sustainable catalytic systems. mdpi.com The exploration of Pd-catalyzed C–S/C–S metathesis reactions, which are reversible, offers a pathway to recyclable poly(aryl thioether)s, highlighting a sustainable approach to polymer synthesis that could be adapted for related pyridine thioethers. nih.gov
Exploration of this compound in Materials Science (e.g., photoluminescent materials)
The unique electronic and coordination properties of this compound make it a promising building block for advanced materials. A significant area of emerging research is its application in photoluminescent materials. Pyridine thioether derivatives have been shown to form coordination polymers and complexes with interesting luminescent properties. rsc.orgmdpi.com For example, the UV/Vis spectra of 2-amino-3,5-dicarbonitrile-6-thio-pyridines exhibit absorption maxima between 329 to 356 nm and emission maxima from 386 to 451 nm, with some derivatives showing notable quantum yields. nih.gov
The ability of the thioether and pyridine moieties to coordinate with metal ions is being exploited to create novel metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in sensing, catalysis, and gas storage. The modular nature of porous poly(aryl thioether)s, which allows for the introduction of specific functionalities, opens the door to creating materials for targeted applications like the capture and sensing of metal ions. nih.gov The investigation of heteronuclear fluorescent complexes, such as those involving gold and thallium with aza-thioether macrocycles containing a pyridine unit, further underscores the potential of these ligands in creating sophisticated luminescent materials. rsc.org
Advanced Computational Modeling for Property Prediction and Drug Design
Computational chemistry is becoming an indispensable tool in the study of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods are being employed to predict and understand the electronic and structural properties of these molecules. acs.orgeurjchem.com Such studies can elucidate structure-property relationships, for example, by calculating HOMO-LUMO energy gaps, which are crucial for predicting reactivity and electronic behavior. eurjchem.com Computational models have been successfully used to analyze the vibrational spectra (FT-IR, Raman) and NMR chemical shifts of related pyridine thioether compounds, showing good agreement with experimental data. eurjchem.comresearchgate.net
In the realm of drug design, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are being used to explore the potential biological activities of these compounds. researchgate.netacs.orgdntb.gov.ua For instance, molecular docking has been used to investigate the interaction of Pd(II) complexes with pyridine-thioether ligands against potential drug targets like those in COVID-19. dntb.gov.ua QSAR modeling helps in identifying the key molecular descriptors that correlate with biological activity, thereby guiding the synthesis of more potent and selective drug candidates. nih.govacs.org These computational approaches accelerate the discovery process by allowing for the virtual screening of large libraries of compounds and prioritizing the most promising candidates for synthesis and experimental testing.
Investigation of Biological Activities in New Therapeutic Areas (excluding clinical)
While the clinical applications of this compound are outside the scope of this discussion, preclinical research into its biological activities is a burgeoning field. Scientists are investigating the potential of its derivatives in new therapeutic areas, particularly as antimicrobial agents. Studies have shown that certain β-keto-enol pyridine derivatives and pyrimidine (B1678525) thioethers possess significant in vitro antifungal and antibacterial activities. researchgate.netnih.gov For example, some newly synthesized β-keto-enol pyridine derivatives have demonstrated excellent antifungal activity, with IC50 values comparable to the commercial fungicide benomyl. nih.gov
The structural motifs within this compound, namely the pyridine ring and the thioether linkage, are known pharmacophores. Molecular docking studies suggest that complexes of pyridine-thioether ligands could act as inhibitors for enzymes such as proteases, indicating their potential as a scaffold for developing new classes of therapeutic agents. dntb.gov.ua The Petra/Osiris/Molinspiration (POM) analyses, a theoretical toxicity prediction tool, have been used on some pyridine derivatives to assess their potential as therapeutic agents, with some showing low risk of mutagenicity and other toxic effects in silico. nih.gov
Integration of this compound into Nanoscale Systems and Hybrid Materials
The integration of this compound and its derivatives into nanoscale systems and hybrid materials is a promising frontier. The ability of these compounds to act as ligands for metal ions makes them suitable for functionalizing nanoparticles, such as quantum dots, which could lead to novel optical or electronic properties. The coordination chemistry of pyridine thioethers is being leveraged to construct well-defined nanoscale architectures like coordination polymers. mdpi.com For example, a pyridine and thioether co-supported triazole ligand has been used to create a one-dimensional coordination polymer containing cyclic [Ag4] clusters. mdpi.com
The development of porous poly(aryl thioether)s, which can be functionalized for specific applications like metal capture, represents a form of hybrid material where the organic polymer's properties are tailored for a specific function. nih.gov These materials combine the robustness of the thioether linkage with the functionality of porous polymers. Future research could explore the use of this compound as a surface modifier for metal oxide nanoparticles or as a component in hybrid organic-inorganic perovskites, potentially unlocking new applications in catalysis, sensing, and photovoltaics.
Chemo- and Biocatalytic Applications of this compound and Its Complexes
The use of this compound and related structures as ligands in catalysis is a rapidly expanding area of research. Complexes of pyridine thioethers with transition metals, particularly ruthenium and palladium, have shown significant catalytic activity in a variety of organic transformations. Ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands have been investigated as highly efficient catalysts for transfer hydrogenation reactions. acs.orgresearchgate.netfigshare.com Notably, one such ruthenium complex achieved an extremely high turnover frequency of approximately 87,000 h⁻¹ for the reduction of acetophenone. acs.orgresearchgate.net
Palladium complexes featuring thioether-functionalized ligands have been studied for their catalytic behavior in asymmetric allylic alkylations, achieving high enantioselectivities. researchgate.net The steric and electronic properties of the ligand can be tuned by modifying the substituents on the pyridine or thioether moieties, allowing for fine control over the catalytic activity and selectivity. Rare-earth metal complexes with thioether-functionalized iminopyridine ligands have also demonstrated good catalytic activity for the hydrophosphination of alkenes. acs.org The hemilability of the thioether group in these ligands, where it can reversibly coordinate to the metal center, is a key feature that can facilitate catalytic cycles. mdpi.com
Development of Advanced Analytical Probes Based on this compound
The inherent chemical properties of the this compound scaffold make it an excellent candidate for the development of advanced analytical probes and chemosensors. The presence of heteroatoms like nitrogen and sulfur provides coordination sites for metal ions, and this interaction can be designed to produce a measurable signal, such as a change in color or fluorescence. tandfonline.commdpi.com
Pyridine derivatives are widely used in the development of fluorescent sensors for detecting various cations, including toxic heavy metal ions. mdpi.com The binding of a metal ion to the pyridine and/or thioether donors can alter the electronic structure of the molecule, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. nih.gov For example, macrocycles containing pyridine and thioether functionalities have been employed as fluorimetric chemosensors for transition and heavy metal ions. rsc.org The modular synthesis of these compounds allows for the rational design of probes with high selectivity and sensitivity for specific analytes, which could have significant applications in environmental monitoring and biological imaging. tandfonline.commdpi.com
Q & A
Q. How can researchers design experiments to differentiate between the direct and indirect effects of this compound derivatives on cellular pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify differentially expressed genes/proteins. Use siRNA knockdown of FAK to confirm on-target effects. Off-target effects can be ruled out via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
